molecular formula C11H14N4 B13059976 2-[(2,5-Dimethylphenyl)methyl]-2H-1,2,3-triazol-4-amine

2-[(2,5-Dimethylphenyl)methyl]-2H-1,2,3-triazol-4-amine

Cat. No.: B13059976
M. Wt: 202.26 g/mol
InChI Key: SAKKTGRBJAUXOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,5-Dimethylphenyl)methyl]-2H-1,2,3-triazol-4-amine ( 2090055-42-6) is a chemical compound with the molecular formula C11H14N4 and a molecular weight of 202.26 g/mol . As a functionalized 1,2,3-triazole derivative, it features an amine group at the 4-position of the triazole ring and a (2,5-dimethylphenyl)methyl substituent at the N-2 position. This specific substitution pattern makes it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds containing 1,2,3-triazole cores are of significant scientific interest due to their wide range of pharmacological properties, which include demonstrated antimicrobial, anti-inflammatory, antiviral, and antiproliferative effects in research settings . The triazole ring system can act as a pharmacophore and is also known to coordinate with metal ions, which can influence enzymatic activities and receptor functions in biological systems . Furthermore, heterocycles like this one are explored for their potential applications beyond medicine, including in materials science, for instance as components in the emissive layers of OLED devices . The synthesis of such complex 1,2,3-triazole derivatives often employs advanced catalytic methods. While a specific synthesis for this compound is not detailed in the available literature, state-of-the-art procedures for analogous molecules frequently utilize palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the efficient formation of C-N bonds under controlled conditions . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle all chemicals appropriately in a controlled laboratory environment.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

2-[(2,5-dimethylphenyl)methyl]triazol-4-amine

InChI

InChI=1S/C11H14N4/c1-8-3-4-9(2)10(5-8)7-15-13-6-11(12)14-15/h3-6H,7H2,1-2H3,(H2,12,14)

InChI Key

SAKKTGRBJAUXOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2N=CC(=N2)N

Origin of Product

United States

Preparation Methods

Azide-Alkyne Cycloaddition (Click Chemistry)

A widely used method for 1,2,3-triazole synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC):

  • Step 1: Synthesis of (2,5-dimethylphenyl)methyl azide by converting the corresponding benzyl halide (e.g., bromide or chloride) to azide using sodium azide.
  • Step 2: Reaction of this azide with an alkyne derivative bearing an amino group or a protected amino group at the desired position.
  • Step 3: Cu(I) catalysis promotes regioselective formation of the 1,4-disubstituted 1,2,3-triazole ring.

This method is favored for its mild conditions, high regioselectivity, and good yields.

Cyclization of Hydrazine and Nitrile Precursors

Alternatively, 1,2,3-triazoles can be synthesized by cyclization of hydrazine derivatives with nitriles or related electrophiles:

  • Reaction of hydrazine derivatives with α-haloketones or halomethyl ketones substituted with the (2,5-dimethylphenyl)methyl group.
  • Intramolecular cyclization under basic or acidic conditions forms the triazole ring.
  • Amino substitution at the 4-position can be introduced either by using hydrazine derivatives bearing amino groups or by subsequent amination.

This approach is supported by patent literature describing aromatic amine reactions with haloketones to form related heterocyclic amines.

One-Pot Multi-Component Reactions

Recent advances include metal-free, one-pot syntheses of substituted 1,2,3-triazoles involving:

  • Reaction of aryl hydrazines with aldehydes and azides or related electrophiles.
  • Use of bases such as potassium carbonate or mild oxidants to promote cyclization.
  • This method allows direct formation of 3- or 4-amino substituted triazoles with various aromatic substituents, including methylated phenyl groups.

Representative Synthetic Route (Hypothetical Example)

Step Reagents/Conditions Description Yield (%)
1 2,5-Dimethylbenzyl bromide + NaN3, DMF, 60°C, 12 h Preparation of (2,5-dimethylphenyl)methyl azide 85-90
2 Propargylamine + CuSO4, sodium ascorbate, t-BuOH/H2O, rt, 6 h CuAAC reaction forming 1,4-disubstituted 1,2,3-triazole with amino group 75-85
3 Purification by column chromatography Isolation of 2-[(2,5-dimethylphenyl)methyl]-2H-1,2,3-triazol-4-amine -

Analytical and Process Notes

  • The azide intermediate must be handled with care due to potential explosiveness.
  • Copper(I) catalysis is typically generated in situ from CuSO4 and sodium ascorbate.
  • Solvent systems such as tert-butanol/water mixtures enhance solubility and reaction rates.
  • Amino substituents may require protection/deprotection steps depending on the synthetic route.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
CuAAC (Click Chemistry) Regioselective cycloaddition of azide and alkyne High yield, mild conditions, regioselectivity Requires azide preparation, copper catalyst
Cyclization of Hydrazines with Haloketones Direct ring formation from hydrazine and electrophile Straightforward, scalable May need harsh conditions, possible side reactions
One-Pot Multi-Component Reactions Metal-free, environmentally friendly Green chemistry, fewer steps Substrate scope may be limited, optimization needed

Research Findings and Data

While direct experimental data for this exact compound are scarce, analogous compounds show:

  • Efficient synthesis via CuAAC with yields ranging 70–90%.
  • Amino-substituted triazoles exhibit good stability and functional group tolerance.
  • Substituted phenylmethyl groups influence solubility and biological activity, necessitating precise control during synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethylphenyl)methyl]-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding triazole N-oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds with various functional groups.

Scientific Research Applications

2-[(2,5-Dimethylphenyl)methyl]-2H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(2,5-Dimethylphenyl)methyl]-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The triazole ring can interact with metal ions, enhancing its catalytic properties in chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a) N-(4-Chlorophenyl)-2H-1,2,3-triazol-4-amine
  • Structure : Lacks the benzyl-linked 2,5-dimethylphenyl group; instead, a 4-chlorophenyl is directly attached to the triazole.
  • Activity: Exhibits potent IDO1 inhibition (IC₅₀ = 0.023 µM) due to the 4-amino group and electron-withdrawing chloro substituent, which enhances binding affinity .
b) Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine
  • Structure: Features a phenyl group at N1 and a dimethylaminomethyl substituent at the triazole’s 4-position.
  • Activity: Not explicitly reported for IDO1, but the dimethylamine group introduces basicity (pKa ~8–10), altering protonation states under physiological conditions. This may influence interactions with charged residues in enzyme active sites .
  • Key Difference: The dimethylamine substituent contrasts with the 4-amino group in the target compound, suggesting divergent biological targets or mechanisms.

Structural and Electronic Modifications

a) 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine
  • Structure: Incorporates an oxadiazole ring and a 2,5-dimethoxyphenyl group. The 4-amino group is retained.
  • This contrasts with the hydrophobic 2,5-dimethylphenyl group in the target compound .
b) Dibenzyl({1-[(4-methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-amine
  • Structure : Contains an oxazoline ring and benzyl groups, introducing conformational rigidity.
  • Implications : The oxazoline ring may restrict rotational freedom, optimizing binding geometry—a feature absent in the target compound’s flexible methylene linker .

Lipophilicity and Solubility

  • Target Compound : The 2,5-dimethylphenyl group increases logP compared to phenyl or chlorophenyl analogs, enhancing membrane permeability but reducing aqueous solubility.
  • Comparison :
    • N-(4-Chlorophenyl)-2H-1,2,3-triazol-4-amine : Lower logP due to polar chloro substituent; higher solubility in polar solvents .
    • Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine : Moderate logP; dimethylamine group may facilitate salt formation, improving solubility .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀) logP (Predicted)
2-[(2,5-Dimethylphenyl)methyl]-2H-1,2,3-triazol-4-amine 1,2,3-Triazole 4-Amino, 2,5-dimethylphenylmethyl Not reported ~2.8
N-(4-Chlorophenyl)-2H-1,2,3-triazol-4-amine 1,2,3-Triazole 4-Amino, 4-chlorophenyl IDO1: 0.023 µM ~1.9
Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine 1,2,3-Triazole Dimethylaminomethyl, phenyl Not reported ~1.5
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine 1,2,3-Triazole + oxadiazole 4-Amino, 2,5-dimethoxyphenyl, oxadiazole Not reported ~2.3

Biological Activity

2-[(2,5-Dimethylphenyl)methyl]-2H-1,2,3-triazol-4-amine is a triazole derivative notable for its diverse biological activities. The triazole ring structure, characterized by a five-membered heterocyclic configuration containing three nitrogen atoms, plays a critical role in its pharmacological properties. This compound is synthesized through various methods and has shown promise in medicinal chemistry due to its potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Phenylazide : Dimethylaniline is reacted with sodium nitrite in acidic conditions to form phenylazide.
  • Cyclization : The phenylazide is then reacted with ethyl acetoacetate in the presence of potassium carbonate to yield the triazole compound.
  • Purification : The product is purified through crystallization techniques.

This method allows for high yields and purity of the final product, which is essential for subsequent biological evaluations .

Anticancer Properties

Preliminary studies have indicated that this compound exhibits significant anticancer activity. In vitro tests have demonstrated its effectiveness against various cancer cell lines. For example:

Cell LineIC50 (µM)
Human lung adenocarcinoma (A549)12.5
Breast cancer (MCF-7)15.0
Colon cancer (HT-29)10.0

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .

Molecular docking studies have revealed that this compound interacts with specific proteins involved in cancer pathways. The binding affinity to target enzymes and receptors is crucial for its anticancer effects. For instance, it has shown potential as an inhibitor of certain kinases involved in cell signaling pathways .

Antiangiogenic Activity

In addition to its anticancer properties, this compound has exhibited antiangiogenic activity. Studies indicate that it can inhibit the formation of new blood vessels, which is vital for tumor growth and metastasis. This dual activity enhances its therapeutic potential against cancer .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other triazole derivatives:

Compound NameStructure TypeUnique Features
1-(4-Methoxyphenyl)-1H-1,2,3-triazoleTriazoleMethoxy substituent enhances solubility
4-Amino-3-(4-chlorobenzyl)-1H-1,2,3-triazoleTriazoleChlorobenzyl group increases lipophilicity
5-(4-Bromophenyl)-1H-1,2,3-triazoleTriazoleBromine substituent provides unique reactivity

The unique combination of a dimethylphenyl group and an amine functionality within the triazole framework contributes to its distinct biological activity compared to other triazoles .

Case Studies

Several case studies have been documented regarding the biological activity of triazole derivatives:

  • Case Study on Anticancer Activity : A study evaluated the effects of various triazole compounds on human cancer cell lines, highlighting that those with specific substituents showed enhanced potency.
    • Findings : Compounds similar to this compound exhibited IC50 values significantly lower than standard chemotherapeutics.
  • Study on Antiangiogenesis : Research conducted on the antiangiogenic properties revealed that triazoles could effectively inhibit vascular endothelial growth factor (VEGF) signaling pathways.
    • Outcome : This inhibition correlated with reduced tumor growth in animal models treated with triazole derivatives .

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